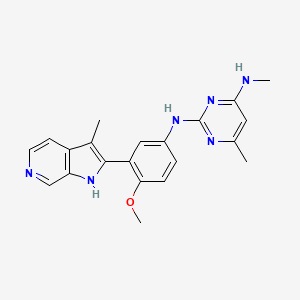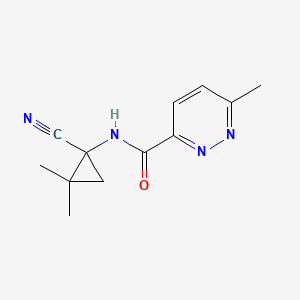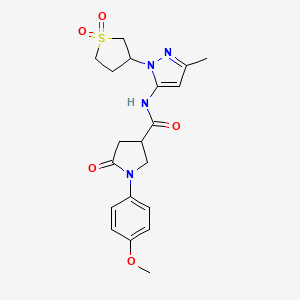
Ehmt2-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EHMT2-IN-2 is a potent inhibitor of the enzyme Euchromatic Histone-Lysine N-Methyltransferase 2 (EHMT2), also known as G9a. This enzyme is responsible for the methylation of histone H3 at lysine 9 (H3K9), a modification associated with gene silencing. This compound has shown significant potential in scientific research, particularly in the fields of epigenetics and cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
EHMT2-IN-2 can be synthesized through a series of chemical reactions involving the formation of heterocyclic compounds. The synthetic route typically involves the use of amine-substituted heterocyclic compounds as starting materials. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
EHMT2-IN-2 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for modifying the compound to enhance its efficacy and selectivity as an inhibitor .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include various amines, solvents like DMSO, and catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products
The major products formed from the reactions involving this compound are typically derivatives of the original compound, designed to improve its inhibitory activity against EHMT2. These derivatives are often tested for their efficacy in various biological assays .
Scientific Research Applications
EHMT2-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the role of histone methylation in gene regulation.
Biology: Employed in experiments to understand the epigenetic mechanisms underlying various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases associated with aberrant histone methylation.
Industry: Utilized in the development of new drugs targeting epigenetic modifications
Mechanism of Action
EHMT2-IN-2 exerts its effects by inhibiting the activity of EHMT2, thereby preventing the methylation of histone H3 at lysine 9. This inhibition leads to the reactivation of silenced genes, which can have therapeutic effects in diseases where gene silencing plays a critical role. The molecular targets of this compound include the histone H3 protein and the EHMT2 enzyme itself .
Comparison with Similar Compounds
Similar Compounds
BIX01294: Another EHMT2 inhibitor that also targets histone methylation.
UNC0642: A potent inhibitor of EHMT2 with similar applications in cancer research.
Dual EZH2-EHMT2 Inhibitors: Compounds that inhibit both EZH2 and EHMT2, showing enhanced efficacy in cancer therapy
Uniqueness
EHMT2-IN-2 is unique due to its high potency and selectivity for EHMT2. It has shown promising results in preclinical studies, particularly in overcoming drug resistance in cancer cells. Its ability to specifically target EHMT2 makes it a valuable tool in epigenetic research and potential therapeutic applications .
Properties
IUPAC Name |
2-N-[4-methoxy-3-(3-methyl-1H-pyrrolo[2,3-c]pyridin-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-12-9-19(22-3)27-21(24-12)25-14-5-6-18(28-4)16(10-14)20-13(2)15-7-8-23-11-17(15)26-20/h5-11,26H,1-4H3,(H2,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRYONWATLLNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)OC)C3=C(C4=C(N3)C=NC=C4)C)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2634812.png)

![4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2634814.png)

![2-{[1-(3-chlorobenzoyl)piperidin-4-yl]oxy}-1,3-benzoxazole](/img/structure/B2634817.png)
![{[4-(3-CHLORO-2-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE](/img/structure/B2634823.png)

![4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B2634826.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2634829.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B2634832.png)

